3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine, also known as PPP, is a novel synthetic compound that has been studied for its potential applications in medicinal chemistry. It is a derivative of pyrazole and pyridazine and has been found to possess a wide range of biological activities. PPP has been studied for its potential anti-inflammatory, anti-oxidant, anti-viral, and anti-cancer activities. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Scientific Research Applications
Energetic Materials
This compound could potentially be used in the development of energetic materials . Energetic materials are a class of materials with high amount of stored chemical energy that can be released, and they are used in everything from airbags and rocket propellants to explosives.
C–H Functionalization
The compound could be used in C–H functionalization . This is a type of reaction where a carbon–hydrogen bond is replaced by a carbon–X bond (X being any electronegative element). This process is important in the field of organic synthesis.
Synthesis of Biologically Active Compounds
The compound could be used in the synthesis of biologically active compounds . These compounds have biological activity and can be used in the development of pharmaceuticals and other therapeutic treatments.
Inhibitors
The compound could potentially be used to create inhibitors . Inhibitors are substances that slow down or stop chemical reactions, and they are often used in medicine to control or block the action of harmful enzymes or proteins.
Dipeptidylpeptidase 4 Inhibitors
The compound could potentially be used to prepare dipeptidylpeptidase 4 inhibitors . These inhibitors are a class of drugs that are used to treat diabetes.
GIRK1/2 Activators
The compound could potentially be used in the development of GIRK1/2 activators . GIRK channels are a type of potassium channel that are activated by G proteins, and they play a role in regulating the electrical activity of cells.
Mechanism of Action
Target of Action
Similar compounds have been reported to target hpk1 , a kinase involved in signal transduction pathways related to immune responses and cell growth .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit hpk1 . Inhibition of HPK1 can modulate immune responses and cell growth, potentially offering therapeutic benefits in disorders or diseases related to these processes .
Biochemical Pathways
Given the potential target of hpk1, it can be inferred that the compound may influence pathways related to immune responses and cell growth .
Result of Action
If the compound does indeed inhibit hpk1, it could potentially modulate immune responses and cell growth .
properties
IUPAC Name |
4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-5-19-26(8-1)16-3-2-15(21-22-16)23-10-12-24(13-11-23)17-14-4-6-20-25(14)9-7-18-17/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLLNKDERVCFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine |
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